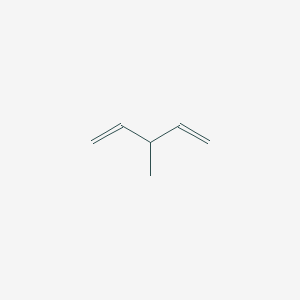

3-Methyl-1,4-pentadiene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpenta-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-6(3)5-2/h4-6H,1-2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQUUYYDRTYXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061496 | |

| Record name | 1,4-Pentadiene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-08-8 | |

| Record name | 3-Methyl-1,4-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Pentadiene, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadiene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentadiene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpenta-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1,4-PENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO4JZ46543 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of 3-methyl-1,4-pentadiene. Due to a notable scarcity of dedicated experimental and computational studies on this specific molecule, this document leverages data from structurally analogous compounds and fundamental principles of stereochemistry to propose a theoretical framework. It outlines a detailed research workflow for a thorough investigation of this compound, from computational modeling to experimental validation using gas-phase electron diffraction (GED). Furthermore, a generalized experimental protocol for GED is provided to guide future research in this area. This guide serves as a foundational resource for researchers and professionals in drug development and materials science who require a deeper understanding of the three-dimensional structure of this and similar diene systems.

Introduction

This compound is a hydrocarbon with the chemical formula C₆H₁₀.[1][2][3] Its structure, featuring two vinyl groups attached to a chiral carbon bearing a methyl group, suggests a rich conformational landscape that is likely to influence its reactivity and physical properties. A thorough understanding of its three-dimensional geometry, including bond lengths, bond angles, and the relative energies of its stable conformers, is crucial for applications in chemical synthesis and polymer science.

A review of the current scientific literature reveals a significant gap in the experimental and computational data specifically for this compound. In contrast, its isomer, 3-methylene-1,4-pentadiene, has been the subject of detailed structural investigations, including gas-phase electron diffraction and various spectroscopic methods. This guide, therefore, aims to provide a robust theoretical model for the structure and conformation of this compound, drawing parallels with known data from similar molecules and outlining a clear path for future empirical studies.

Theoretical Molecular Structure and Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around the two C-C single bonds connecting the central chiral carbon to the two vinyl groups. The relative orientations of the vinyl groups and the methyl group will dictate the steric strain and overall stability of the various conformers.

Predicted Conformational Isomers

Based on steric considerations, it is hypothesized that the low-energy conformers of this compound will seek to minimize the interactions between the bulky vinyl and methyl groups. The rotations around the C3-C2 and C3-C4 bonds will lead to a variety of staggered and eclipsed arrangements. The most stable conformers are likely to adopt a staggered arrangement where the vinyl groups are positioned anti or gauche to each other.

Estimated Molecular Parameters

In the absence of direct experimental data for this compound, the following table presents a set of estimated molecular parameters for a plausible low-energy conformer. These values are derived from standard bond lengths and angles observed in similar acyclic dienes and substituted alkanes.

| Parameter | Atoms Involved | Estimated Value |

| Bond Lengths (Å) | ||

| C=C | 1.34 Å | |

| C-C | 1.50 Å | |

| C(sp³)-H | 1.10 Å | |

| C(sp²)-H | 1.09 Å | |

| Bond Angles (°) | ||

| ∠ C=C-C | 125° | |

| ∠ C-C-C | 112° | |

| ∠ H-C-H (methyl) | 109.5° | |

| ∠ C-C-H (vinyl) | 120° | |

| Dihedral Angles (°) | ||

| C2-C3-C4-C5 | ~60° (gauche) or ~180° (anti) |

Note: These values are estimations and require experimental validation.

Proposed Research Workflow for Structural Elucidation

To address the current knowledge gap, a systematic investigation into the molecular structure and conformation of this compound is proposed. The following workflow outlines a combined computational and experimental approach that is well-suited for this purpose.

Generalized Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of volatile compounds. The following protocol is a generalized procedure for the study of this compound.

1. Sample Preparation and Purification:

-

Synthesize this compound using an appropriate chemical route.

-

Purify the sample to >99% purity using methods such as fractional distillation or preparative gas chromatography. The purity should be verified by GC-MS and NMR spectroscopy.

2. Data Acquisition:

-

Introduce the gaseous sample into a high-vacuum chamber through a heated nozzle.

-

A high-energy electron beam (typically 40-60 keV) is scattered by the gas molecules.

-

Record the scattered electron intensity as a function of the scattering angle using photographic plates or a CCD detector at multiple nozzle-to-plate distances to capture a wide range of scattering angles.

3. Data Reduction:

-

Digitize the photographic plates or process the CCD images to obtain the total scattered electron intensity versus the scattering parameter (s).

-

Subtract the experimental background scattering to obtain the molecular scattering intensity.

-

Normalize the molecular scattering intensity to obtain the final experimental molecular scattering curve.

4. Structural Refinement:

-

Develop theoretical molecular models for the possible conformers of this compound based on computational chemistry.

-

For each conformer, calculate the theoretical molecular scattering curve.

-

Perform a least-squares refinement to fit the theoretical scattering curves (or a linear combination of them, if multiple conformers are present) to the experimental data.

-

The refinement process optimizes the geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative abundances of the conformers to minimize the difference between the calculated and experimental curves.

-

Incorporate data from microwave spectroscopy (rotational constants) as constraints in the refinement process to improve the accuracy of the determined structure.

Conclusion

While a definitive, experimentally determined structure of this compound is not yet available in the scientific literature, this technical guide provides a solid theoretical foundation for understanding its molecular geometry and conformational behavior. The proposed research workflow, combining state-of-the-art computational and experimental techniques, offers a clear roadmap for future investigations. The elucidation of the precise three-dimensional structure of this compound will undoubtedly contribute to a more profound understanding of its chemical properties and pave the way for its application in advanced materials and as a chiral building block in organic synthesis.

References

An In-depth Technical Guide to 3-Methyl-1,4-pentadiene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,4-pentadiene is a volatile, flammable, and colorless liquid organic compound with the chemical formula C₆H₁₀. As a substituted diene, its unique structural characteristics, featuring two double bonds separated by a methylene (B1212753) group bearing a methyl substituent, make it a molecule of significant interest in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its characteristic reactivity. All quantitative data is presented in easily digestible tables, and key reaction pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [1][2] |

| Molecular Weight | 82.14 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 55 °C | [3][5][6] |

| Melting Point | -94.9 °C (estimate) | [5][7] |

| Density | 0.673 g/mL at 25 °C | [3][5][6] |

| Refractive Index (n²⁰/D) | 1.397 | [3][5][7] |

| Vapor Pressure | 5.11 psi (20 °C) | [3][5] |

| Solubility | Soluble in water (115.7 mg/L at 25 °C, est.) | [8] |

Safety and Handling

| Property | Value | Reference |

| Flash Point | < -30 °F (< -34 °C) | [8] |

| Hazard Class | Flammable Liquid 2 | [3] |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation) | [3] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P264, P280, P302+P352, P303+P361+P353, P321, P332+P317, P362+P364, P370+P378, P403+P235, P501 | [3] |

| Storage Temperature | 2-8 °C | [3][5] |

Experimental Protocols

Synthesis of this compound via Catalytic Reaction of Butadiene and Ethylene (B1197577)

This protocol is based on the method described by Hata et al., which provides a direct route to this compound.[5]

Materials:

-

Butadiene

-

Ethylene

-

Ferric chloride (FeCl₃)

-

Triethylaluminum (B1256330) (Al(C₂H₅)₃)

-

Triphenylphosphine (B44618) (P(C₆H₅)₃)

-

Anhydrous toluene (B28343) (solvent)

-

Pressurized reaction vessel (autoclave)

-

Standard glassware for inert atmosphere techniques

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a calculated amount of ferric chloride and triphenylphosphine in anhydrous toluene. The molar ratio of triphenylphosphine to ferric chloride should be between 1 and 2.

-

Reaction Setup: Transfer the catalyst solution to a clean, dry, and purged pressurized reaction vessel equipped with a magnetic stirrer, gas inlet, and temperature probe.

-

Addition of Co-catalyst: Carefully add triethylaluminum to the reaction vessel. The molar ratio of aluminum to iron should be maintained between 3 and 5.

-

Introduction of Reactants: Cool the reaction vessel and introduce a known amount of liquefied butadiene. Subsequently, pressurize the vessel with ethylene gas. A high ethylene pressure is desirable for optimal product distribution.

-

Reaction Conditions: Maintain the reaction temperature between 20-30 °C with vigorous stirring. Monitor the reaction progress by sampling and analyzing the reaction mixture using gas chromatography.

-

Work-up and Purification: Upon completion, carefully vent the excess ethylene and transfer the reaction mixture to a separate flask. Quench the reaction by the slow addition of a protic solvent (e.g., isopropanol), followed by washing with dilute acid and then water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Isolation: Isolate the this compound from the reaction mixture and other C₆-diene isomers by fractional distillation.

Analytical Procedures

Gas Chromatography (GC):

-

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) is suitable.

-

Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is recommended.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Temperature Program: An initial oven temperature of 40°C, held for 5 minutes, followed by a ramp of 10°C/min to 150°C.

-

Injection: Split injection mode with a split ratio of 50:1.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Prepare a dilute solution of this compound in deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals include multiplets for the vinyl protons, a multiplet for the methine proton, and a doublet for the methyl protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals will correspond to the different carbon environments in the molecule.

Chemical Reactivity and Mechanisms

Electrophilic Addition

Like other dienes, this compound undergoes electrophilic addition reactions. The non-conjugated nature of the diene means that the two double bonds can react independently. Addition of an electrophile like HBr will proceed via a carbocation intermediate, following Markovnikov's rule.

Polymerization

This compound can undergo polymerization, particularly in the presence of specific catalysts. The resulting polymer structure and properties will depend on the polymerization conditions and the catalyst system used. For instance, coordination polymerization using Ziegler-Natta or metallocene catalysts can lead to stereoregular polymers.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties and predictable reactivity. Its synthesis from readily available starting materials and its potential for polymerization make it a valuable building block in organic and materials chemistry. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating its safe and effective use in the laboratory and in the development of new chemical entities and materials.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,4-Pentadiene, 3-methyl- [webbook.nist.gov]

- 3. 1,4-Pentadiene, 3-methyl- | C6H10 | CID 66195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(1115-08-8) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

3-Methyl-1,4-pentadiene CAS number 1115-08-8 properties

An In-depth Technical Guide to 3-Methyl-1,4-pentadiene (CAS: 1115-08-8)

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity

This compound is an organic compound belonging to the class of acyclic alkenes.[1] It is a colorless and highly flammable liquid with a strong odor.[1][2] Its chemical structure and identifiers are crucial for its unambiguous identification in research and regulatory contexts.

| Identifier | Value | Source |

| CAS Number | 1115-08-8 | [3] |

| Molecular Formula | C6H10 | [4] |

| Molecular Weight | 82.14 g/mol | [3] |

| Linear Formula | CH2=CHCH(CH3)CH=CH2 | [3] |

| IUPAC Name | 3-methylpenta-1,4-diene | [5] |

| SMILES String | CC(C=C)C=C | [3] |

| InChI Key | IKQUUYYDRTYXAP-UHFFFAOYSA-N | [3] |

| EC Number | 214-221-7 | [3] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Unit | Conditions | Source |

| Boiling Point | 55 | °C | (lit.) | [4] |

| Density | 0.673 | g/mL | at 25 °C (lit.) | [4] |

| Refractive Index | 1.397 | n20/D | (lit.) | [4] |

| Flash Point | < -30 / -34 | °F / °C | (closed cup) | [3][4] |

| Vapor Pressure | 5.11 | psi | at 20 °C | [3] |

| Melting Point | -94.9 | °C | (estimate) | [1] |

| logPoct/wat | 1.994 | Crippen Calculated | [6] | |

| Ionization Energy | 9.40 ± 0.05 | eV | [6] | |

| Storage Temperature | 2-8 | °C | [3] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. While specific spectra are available through dedicated databases, general information is provided below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are available for this compound, providing detailed information about its hydrogen and carbon framework.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of characteristic functional groups, particularly the C=C and C-H bonds of the alkene moieties.[8]

-

Mass Spectrometry (MS) : Mass spectral data can be used to determine the molecular weight and fragmentation pattern of the molecule.[8]

Safety and Handling

This compound is a hazardous substance and requires careful handling.[1]

-

Hazards : It is a highly flammable liquid and vapor (Flam. Liq. 2) and causes skin irritation.[3][9] The signal word for this chemical is "Danger".[3]

-

Precautionary Measures : Keep away from heat, sparks, open flames, and hot surfaces.[10] Use explosion-proof electrical equipment and non-sparking tools.[10] Wear protective gloves, eye protection, and face protection.[3][10] Store in a well-ventilated place and keep cool.[10]

-

First Aid : In case of skin contact, rinse with water. If irritation occurs, seek medical attention.[10] In case of fire, use appropriate extinguishing media.[10]

Experimental Protocols

Determination of Boiling Point

The boiling point of a volatile liquid like this compound is typically determined by distillation.

Apparatus : A standard distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

Procedure :

-

The liquid is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, and the liquid is heated gently.

-

The temperature at which the liquid boils and the vapor condenses and collects in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Density

The density can be determined using a pycnometer or a digital density meter.

Apparatus : A pycnometer of a known volume, and an analytical balance.

Procedure :

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again. The temperature is recorded.

-

The weight of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is measured using a refractometer.

Apparatus : An Abbe refractometer.

Procedure :

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs.

-

The refractive index is read from the scale. The temperature is controlled and recorded, typically at 20°C.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Instrumentation : A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

Data Acquisition : 1H and 13C NMR spectra are acquired according to standard instrument parameters.

Infrared (IR) Spectroscopy :

-

Sample Preparation : For a volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition : The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm-1).

Logical Relationships of Properties

The following diagram illustrates the interconnectedness of the various properties and information related to this compound.

Caption: Logical relationships of this compound properties.

Applications

This compound is primarily used as an intermediate in the synthesis of various organic compounds.[1][2] Its reactivity makes it a valuable starting material for the production of polymers, resins, and pharmaceuticals.[2]

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-甲基-1,4-戊二烯 ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1115-08-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 1,4-Pentadiene, 3-methyl- (CAS 1115-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound(1115-08-8) 13C NMR spectrum [chemicalbook.com]

- 8. 1,4-Pentadiene, 3-methyl- [webbook.nist.gov]

- 9. 1,4-Pentadiene, 3-methyl- | C6H10 | CID 66195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.chemservice.com [cdn.chemservice.com]

Spectroscopic Profile of 3-Methyl-1,4-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Methyl-1,4-pentadiene (CAS No: 1115-08-8), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| Data not publicly available in detail | - | - | Vinyl Protons (CH=CH₂) |

| Data not publicly available in detail | - | - | Methine Proton (CH) |

| Data not publicly available in detail | - | - | Methyl Protons (CH₃) |

Note: While ¹H NMR spectra for this compound are available on platforms such as SpectraBase, detailed chemical shifts, multiplicities, and coupling constants are not fully provided in publicly accessible resources. The general regions for vinyl, methine, and methyl protons can be predicted based on standard chemical shift tables.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| Data not publicly available in detail | C1 (CH₂) |

| Data not publicly available in detail | C2 (CH) |

| Data not publicly available in detail | C3 (C) |

| Data not publicly available in detail | C4 (CH) |

| Data not publicly available in detail | C5 (CH₂) |

| Data not publicly available in detail | C6 (CH₃) |

Note: Publicly available ¹³C NMR data for this compound is limited. ChemicalBook indicates the availability of a spectrum, but the specific chemical shifts are not detailed in the provided information.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available through the NIST Chemistry WebBook. Key absorption bands are characteristic of its alkene and methyl functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H Stretch (vinyl) |

| 2950 - 2850 | Medium-Strong | C-H Stretch (methyl and methine) |

| ~1640 | Medium | C=C Stretch (alkene) |

| ~1450 | Medium | C-H Bend (methyl) |

| ~990 and ~910 | Strong | =C-H Bend (out-of-plane, vinyl) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) at 70 eV

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

| m/z | Relative Intensity | Possible Fragment |

| 82 | Moderate | [M]⁺ (Molecular Ion) |

| 67 | High | [M - CH₃]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 39 | Moderate | [C₃H₃]⁺ |

Note: The fragmentation pattern is consistent with the cleavage of the methyl group and other rearrangements common in unsaturated hydrocarbons.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A dilute solution of this compound (a volatile liquid) is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). For ¹H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is typical. For the less sensitive ¹³C NMR, a higher concentration may be required.

Instrumentation and Data Acquisition: Spectra are typically acquired on a Fourier Transform (FT) NMR spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For gas-phase IR spectroscopy, a small amount of the volatile this compound is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is then placed in the spectrometer's sample compartment. For liquid-phase analysis, a thin film of the neat liquid can be placed between two salt plates.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty gas cell (or clean salt plates) is recorded first. The sample is then introduced, and the sample spectrum is recorded. The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (typically 4000-400 cm⁻¹). Multiple scans are averaged to enhance the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column (e.g., a non-polar column). The eluting compound then enters the mass spectrometer's ion source. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Caption: Logical Flow of an NMR Spectroscopy Experiment.

The Synthesis and Discovery of 3-Methyl-1,4-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 3-Methyl-1,4-pentadiene, a skipped diene of interest in organic synthesis. While a singular "discovery" event is not well-documented, its synthesis has evolved through the broader development of methods for preparing C6 hydrocarbon building blocks. This document details a robust synthetic pathway, starting from the readily available 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, proceeding through the key intermediate 3-methyl-1,5-pentanediol (B147205), and culminating in the formation of this compound via a diacetate pyrolysis strategy. Detailed experimental protocols for each critical step are provided, along with a compilation of relevant physical and spectroscopic data to aid in characterization.

Introduction

This compound (CAS No. 1115-08-8) is a non-conjugated diene, often referred to as a "skipped diene," characterized by a methylene-interrupted double bond system. This structural motif is found in various natural products and serves as a versatile building block in organic synthesis. The historical context of its first preparation is intertwined with the broader exploration of synthetic routes to C6 hydrocarbons and their derivatives. Early work on the synthesis of related pentadienes and methyl-substituted analogs laid the groundwork for the eventual isolation and characterization of this specific isomer. A definitive "discovery" paper solely focused on this compound is not prominent in the literature; rather, its preparation is a logical extension of established synthetic methodologies.

This guide focuses on a reproducible and well-documented synthetic approach, leveraging common laboratory techniques and commercially available starting materials.

Physicochemical and Spectroscopic Data

For clarity and comparative purposes, the key physical and spectroscopic data for the target molecule, this compound, and its immediate precursor, 3-methyl-1,5-pentanediol, are summarized in the tables below.

Table 1: Physical Properties

| Property | This compound | 3-methyl-1,5-pentanediol |

| CAS Number | 1115-08-8[1] | 4457-71-0 |

| Molecular Formula | C₆H₁₀[1] | C₆H₁₄O₂ |

| Molecular Weight | 82.14 g/mol [1] | 118.17 g/mol |

| Boiling Point | 55 °C (lit.) | 149-150 °C @ 25 mmHg |

| Density | 0.673 g/mL at 25 °C (lit.) | 0.974 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.397 (lit.) | 1.454 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | Data available from Sigma-Aldrich Co. LLC.[1] |

| ¹³C NMR | Data available. |

| IR (Neat) | Data available from Sigma-Aldrich Co. LLC.[1] |

| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center.[1] |

| Raman | Data available.[1] |

Synthetic Pathway Overview

The synthetic strategy detailed herein involves a two-stage process, commencing with the synthesis of the precursor diol, followed by its conversion to the target diene. This approach is advantageous due to the availability of the starting materials and the relatively straightforward nature of the reactions.

Experimental Protocols

Synthesis of 3-methyl-1,5-pentanediol

This procedure is adapted from a well-established method for the synthesis of the analogous 1,5-pentanediol (B104693).

Materials:

-

3,4-dihydro-2-methoxy-4-methyl-2H-pyran

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃)

-

Raney Nickel (catalyst)

-

Hydrogen (H₂) gas

Equipment:

-

Three-necked round-bottom flask with a mechanical stirrer and thermometer

-

Hydrogenation autoclave

-

Distillation apparatus (e.g., Vigreux column)

Procedure:

-

Hydrolysis: In a 2-L three-necked flask equipped with a stirrer and thermometer, combine 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, 630 mL of water, and 24 mL of concentrated hydrochloric acid.

-

Stir the mixture for 2 hours. The temperature may rise to 50°C but should be maintained at or below this temperature.

-

Neutralize the solution by the gradual addition of solid sodium bicarbonate until the solution is neutral to pH indicator paper.

-

Hydrogenation: Transfer the entire reaction mixture (approximately 1 kg) along with 39 g of Raney nickel catalyst to a 3-L stainless-steel rocking hydrogenation autoclave.

-

Pressurize the autoclave with hydrogen to at least 1625 p.s.i.

-

Heat the autoclave to 125°C and maintain this temperature with shaking for 4 hours.

-

Allow the mixture to cool to room temperature overnight.

-

Purification: Separate the catalyst from the reaction mixture by suction filtration through a bed of Filter-Cel or by centrifugation.

-

Distill the resulting solution through a 12-inch Vigreux column. After the removal of methanol (B129727) and water, collect the 3-methyl-1,5-pentanediol fraction, which distills at 149–150°C/25 mm.

Expected Yield: 251–256 g (81–83%).

Synthesis of this compound

This protocol is based on the established method for the preparation of 1,4-pentadiene (B1346968) from 1,5-pentanediol diacetate.

Part A: Preparation of 3-methyl-1,5-pentanediol diacetate

Materials:

-

3-methyl-1,5-pentanediol (from step 4.1)

-

Acetic Anhydride

-

Pyridine (B92270) (optional, as catalyst)

Procedure:

-

In a round-bottom flask, combine 3-methyl-1,5-pentanediol with a molar excess of acetic anhydride (approximately 2.2 equivalents).

-

A catalytic amount of pyridine can be added to accelerate the reaction.

-

Heat the mixture under reflux for 2-3 hours.

-

After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude diacetate. Purification can be achieved by vacuum distillation.

Part B: Pyrolysis of 3-methyl-1,5-pentanediol diacetate

Equipment:

-

Pyrex glass reaction tube packed with glass rings

-

Electric tube furnace

-

Dropping funnel

-

Nitrogen inlet

-

Series of cold traps (ice bath and dry ice/acetone)

Procedure:

-

Set up the pyrolysis apparatus with the packed Pyrex tube mounted vertically in the electric furnace.

-

Heat the furnace to 575 ± 10°C while passing a slow stream of nitrogen through the tube.

-

Add the 3-methyl-1,5-pentanediol diacetate dropwise from the dropping funnel into the hot tube over a period of several hours.

-

Collect the pyrolysis products in the series of cold traps.

-

Combine the contents of the traps and perform a fractional distillation to isolate the this compound, which has a boiling point of 55°C.

Reaction Mechanisms

The synthesis involves two key transformations: the formation of the diol and its subsequent elimination to the diene.

Formation of 3-methyl-1,5-pentanediol

The initial step is the acid-catalyzed hydrolysis of the cyclic acetal, 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, to an intermediate hydroxy aldehyde. This is followed by the reduction of both the aldehyde and the cyclic hemiacetal form in equilibrium, to the corresponding diol using hydrogen gas and a Raney nickel catalyst.

Pyrolysis of the Diacetate

The pyrolysis of the diacetate proceeds through a concerted, cyclic transition state, known as a Chugaev-type elimination, although at a higher temperature than a typical Chugaev reaction. This pericyclic reaction results in the formation of the alkene and acetic acid as the by-product. The double elimination from the diacetate yields the desired 1,4-diene.

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence starting from a commercially available cyclic ether. The key steps involve the formation of 3-methyl-1,5-pentanediol and its subsequent conversion to the target diene via pyrolysis of the corresponding diacetate. The provided experimental protocols and data serve as a valuable resource for researchers in organic synthesis and related fields, enabling the preparation and characterization of this useful C6 building block. The historical context of its "discovery" highlights the progressive nature of synthetic organic chemistry, where new compounds are often the result of the systematic application and extension of known reactions.

References

An In-depth Technical Guide to 3-Methyl-1,4-pentadiene: Synonyms, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1,4-pentadiene, a non-conjugated diene of interest in organic synthesis. It details its various synonyms and alternative names, compiles its key physicochemical properties, and outlines generalized experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Nomenclature and Identification

This compound is known by a variety of names in chemical literature and databases. A clear understanding of these synonyms is crucial for effective information retrieval.

Table 1: Synonyms and Identifiers for this compound [1][2][3][4][5]

| Identifier Type | Value |

| IUPAC Name | 3-methylpenta-1,4-diene[2][3] |

| CAS Registry Number | 1115-08-8[3] |

| Systematic Name | 1,4-Pentadiene, 3-methyl- |

| Other Names | 3-Methylpenta-1,4-diene, CH2=CHCH(CH3)CH=CH2[3] |

| Molecular Formula | C₆H₁₀[3] |

| InChI | 1S/C6H10/c1-4-6(3)5-2/h4-6H,1-2H2,3H3[3] |

| InChIKey | IKQUUYYDRTYXAP-UHFFFAOYSA-N[3] |

| SMILES | CC(C=C)C=C[2] |

| EC Number | 214-221-7[5] |

| PubChem CID | 66195[2] |

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, compiled from various chemical databases. This information is essential for its handling, characterization, and use in experimental settings.

Table 2: Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Weight | 82.14 g/mol | [5] |

| Boiling Point | 54.6 °C at 760 mmHg | LookChem |

| Density | 0.673 g/mL at 25 °C | ChemicalBook |

| Refractive Index (n²⁰/D) | 1.397 | LookChem |

| Flash Point | -34 °C (-29.2 °F) - closed cup | [5] |

| Vapor Pressure | 5.11 psi at 20 °C | [5] |

| Storage Temperature | 2-8 °C | [5] |

| ¹H NMR | Spectra available | [2] |

| ¹³C NMR | Spectra available | [2][6] |

| Mass Spectrum (GC-MS) | Data available in NIST database | [2][3] |

| IR Spectrum | Data available | [2][3] |

Experimental Protocols

Synthesis: A Generalized Approach

The synthesis of this compound can be approached through several established organic chemistry reactions. A plausible method involves a Grignard reaction, a versatile carbon-carbon bond-forming reaction.

Conceptual Synthesis via Grignard Reaction:

A potential synthetic route could involve the reaction of a vinyl Grignard reagent with a suitable electrophile. For instance, the reaction of vinylmagnesium bromide with 3-chloro-1-butene (B1220285) could theoretically yield the target molecule.

Generalized Protocol for a Grignard Reaction:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen). A small crystal of iodine can be added to activate the magnesium. The appropriate alkyl or vinyl halide is then added dropwise to initiate the formation of the Grignard reagent.[7]

-

Reaction with Electrophile: The solution of the Grignard reagent is cooled in an ice bath. The electrophile, dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel. The reaction mixture is then typically stirred at room temperature for a specified period to ensure completion.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[1] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed by rotary evaporation.

Purification

The crude product from the synthesis will likely contain unreacted starting materials, byproducts, and potentially isomeric dienes. A combination of purification techniques is generally required.

Purification Strategy:

-

Removal of Isomeric Dienes: Conjugated diene isomers, which are common byproducts in such syntheses, can be selectively removed by a Diels-Alder reaction.[8] The crude product mixture is reacted with maleic anhydride, which selectively forms an adduct with the conjugated diene. This adduct, being a solid, can be removed by filtration or distillation.[8]

-

Fractional Distillation: Due to the close boiling points of the remaining components, fractional distillation is the recommended method for the final purification of this compound.[8] A fractionating column with a high number of theoretical plates should be used to achieve good separation. The distillation should be carried out at atmospheric pressure, and the fraction corresponding to the boiling point of this compound (approximately 55 °C) should be collected.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the ideal method for assessing the purity of the final product and for identifying any remaining impurities.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating C6 hydrocarbons. For high-resolution separation of light hydrocarbons, a PLOT (Porous Layer Open Tubular) column can also be used.[9]

-

Carrier Gas: Helium is typically used as the carrier gas.[10]

-

Oven Program: A temperature gradient program is recommended. For example, starting at a low temperature (e.g., 35-40 °C) and ramping up to a higher temperature (e.g., 220 °C) will allow for the separation of volatile components.[10]

-

Detector: A mass spectrometer will provide fragmentation patterns that can be compared with a database (e.g., NIST) to confirm the identity of the eluted compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized molecule. While specific spectral data is not detailed in the available literature, the expected spectra would show characteristic signals for the vinyl and methyl protons and carbons.

Logical and Experimental Workflows

The following diagrams illustrate the conceptual relationships and a generalized workflow for the synthesis and analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,4-Pentadiene, 3-methyl- | C6H10 | CID 66195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Pentadiene, 3-methyl- [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. 3-甲基-1,4-戊二烯 ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(1115-08-8) 13C NMR [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

Theoretical Examination of 3-Methyl-1,4-pentadiene Stability: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,4-pentadiene is a non-conjugated diene that serves as a fundamental building block in organic synthesis. Understanding its relative stability and conformational landscape is crucial for predicting reaction outcomes and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the theoretical calculations used to assess the stability of this compound. Due to a lack of specific high-level computational studies on this molecule in the reviewed literature, this paper outlines the established computational protocols and theoretical frameworks by drawing analogies from its structural isomer, 3-methylene-1,4-pentadiene, and other related olefinic systems. This guide details the proposed computational methodologies, presents available experimental and empirically calculated data, and visualizes key theoretical concepts.

Introduction to Alkadiene Stability

The stability of dienes is primarily governed by the arrangement of their double bonds. Conjugated dienes, where the double bonds are separated by a single bond, are generally more stable than their non-conjugated (isolated) counterparts. This increased stability is attributed to the delocalization of π-electrons across the conjugated system, which lowers the overall energy of the molecule. This compound, with its two isolated double bonds, is expected to be less stable than its conjugated isomer, 3-methyl-1,3-pentadiene (B1617704). Theoretical calculations provide a powerful tool to quantify this stability difference and to explore the molecule's conformational preferences.

Computational Methodologies for Stability Assessment

A thorough theoretical investigation of this compound's stability would involve a multi-faceted computational approach, encompassing conformational analysis, calculation of thermodynamic properties, and evaluation of isomerization energies. The following protocols are standard in the field for such analyses, drawn from studies on similar molecules like 3-methylene-1,4-pentadiene.[1]

Conformational Analysis

The first step in assessing the stability of a flexible molecule like this compound is to identify its low-energy conformers. This is typically achieved through a systematic search of the potential energy surface.

Experimental Protocol:

-

Initial Structure Generation: A starting 3D structure of this compound is generated.

-

Molecular Mechanics (MM) Scan: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This involves systematically rotating the rotatable bonds (the C-C single bonds) and calculating the steric energy of each resulting conformation. This initial, computationally inexpensive scan identifies a set of potential low-energy conformers.

-

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using more accurate quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is a common choice for a good balance of accuracy and computational cost.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Calculation of Heat of Formation

The standard enthalpy of formation (ΔHf°) is a key measure of a molecule's stability. It can be calculated computationally and compared with experimental values.

Experimental Protocol:

-

High-Level Single-Point Energy Calculations: For the most stable conformer(s) identified, single-point energy calculations are performed using a higher level of theory and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ) to obtain a more accurate electronic energy.

-

Isodesmic Reactions: A common and accurate method for calculating the heat of formation is to use isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By choosing a reaction with well-established experimental heats of formation for all other species, the heat of formation of the target molecule can be accurately determined.

Isomerization Energy

To quantify the stability of this compound relative to its conjugated isomer, the isomerization energy for the conversion of this compound to 3-methyl-1,3-pentadiene is calculated.

Experimental Protocol:

-

Optimization of Isomer Structures: The geometries of the most stable conformers of both this compound and 3-methyl-1,3-pentadiene are optimized using the same level of theory (e.g., B3LYP/6-31G(d)).

-

Energy Calculation: The electronic energies, including ZPVE corrections, are calculated for both isomers.

-

Isomerization Energy Calculation: The isomerization energy is the difference between the total energies of the two isomers. A negative value indicates that the conjugated isomer is more stable.

Quantitative Data Summary

| Property | Value | Method/Source |

| Enthalpy of Formation (gas) | 78.41 kJ/mol | Joback Calculated Property |

| Available, but value not specified | NIST/TRC Web Thermo Tables (Critically Evaluated) | |

| Gibbs Free Energy of Formation | 172.88 kJ/mol | Joback Calculated Property |

| Ionization Energy | 9.40 ± 0.05 eV | NIST |

Note: The Joback method is an estimation technique and may not reflect the accuracy of high-level quantum chemical calculations.

For comparison, the general stabilization energy of a conjugated diene over a non-conjugated one is in the range of 12-16 kJ/mol. This suggests that the enthalpy of formation of 3-methyl-1,3-pentadiene would be significantly lower than that of this compound.

Visualization of Theoretical Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical analysis of this compound.

Caption: Workflow for the conformational analysis of this compound.

Caption: Relative energy levels of this compound and its conjugated isomer.

Conclusion and Future Directions

This technical guide has outlined the standard theoretical methodologies for assessing the stability of this compound. While direct computational studies on this molecule are sparse in the literature, the protocols for conformational analysis, heat of formation calculation, and isomerization energy determination are well-established. The available experimental and empirically calculated data are consistent with the general principle that non-conjugated dienes are less stable than their conjugated counterparts.

Future work should focus on a dedicated high-level computational study of this compound and its isomers. Such a study would provide accurate theoretical data on its conformational landscape, thermodynamic properties, and the energy barrier for isomerization. This information would be invaluable for researchers in organic synthesis and drug development, enabling more precise control over chemical reactions involving this versatile molecule.

References

Unraveling the Conformational Landscape: A Technical Guide to the Electronic and Steric Effects in 3-Methyl-1,4-pentadiene

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure and electronic properties is paramount for predicting its reactivity and biological interactions. This technical guide delves into the nuanced interplay of electronic and steric effects in 3-methyl-1,4-pentadiene, a non-conjugated diene that presents a fascinating case study in conformational preferences. While direct experimental and computational data on this compound is limited, a comprehensive analysis can be constructed by leveraging spectroscopic data and drawing insightful comparisons with its well-studied isomer, 3-methylene-1,4-pentadiene.

Physicochemical and Spectroscopic Data

Fundamental to understanding the behavior of this compound are its basic physical and spectroscopic properties. This information provides a baseline for its identity and a starting point for more complex conformational analysis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 82.14 g/mol | --INVALID-LINK-- |

| Boiling Point | 55 °C | --INVALID-LINK-- |

| Density | 0.673 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | 1.397 at 20 °C | --INVALID-LINK-- |

| 13C NMR Chemical Shifts | See Spectral Data section | --INVALID-LINK-- |

| Infrared Spectrum | See Spectral Data section | --INVALID-LINK-- |

| Mass Spectrum | See Spectral Data section | --INVALID-LINK-- |

Conformational Analysis: Insights from a Structural Isomer

Detailed experimental studies, particularly gas-phase electron diffraction and computational chemistry, have been conducted on 3-methylene-1,4-pentadiene.[1][2] This molecule, with a central exocyclic double bond, provides a crucial framework for understanding the conformational possibilities in its isomer, this compound.

Studies on 3-methylene-1,4-pentadiene have shown that the molecule predominantly adopts a non-planar anti-skew conformation in the gas phase.[1] This preference is a result of the balance between the stabilizing effect of π-orbital overlap (conjugation) and the destabilizing effect of steric repulsion between the vinyl groups. A fully planar conformation would maximize conjugation but would also lead to significant steric clashes. The anti-skew conformation represents a compromise, where the dihedral angles between the vinyl groups are adjusted to relieve steric strain while retaining some degree of electronic interaction.

The Influence of the Methyl Group: Electronic and Steric Effects

Replacing the central methylene (B1212753) group of 3-methylene-1,4-pentadiene with a methyl group in this compound introduces two key changes:

-

Electronic Effects: The methyl group is an electron-donating group through the process of hyperconjugation. This involves the overlap of the C-H σ bonds of the methyl group with the adjacent π system. This electron donation can influence the reactivity of the double bonds, making them more susceptible to electrophilic attack.

-

Steric Effects: The methyl group is significantly bulkier than a hydrogen atom. This increased steric hindrance will have a profound impact on the preferred conformation of the molecule. The rotational barrier around the C-C single bonds is expected to be higher in this compound compared to its unsubstituted counterpart. The molecule will likely adopt a conformation that minimizes the steric interactions between the methyl group and the vinyl groups.

Experimental Protocols: A General Approach

Gas-Phase Electron Diffraction (GED)

Objective: To determine the average molecular structure in the gas phase.

Methodology:

-

A high-purity sample of this compound is vaporized and introduced into a high-vacuum chamber.

-

A monochromatic beam of high-energy electrons is scattered by the gas-phase molecules.

-

The scattered electrons produce a diffraction pattern on a detector, which is recorded.

-

The radial distribution curve is derived from the diffraction pattern.

-

Theoretical models of different possible conformations are generated, and their corresponding theoretical scattering patterns are calculated.

-

The theoretical patterns are fitted to the experimental data to determine the best-fit structure, including bond lengths, bond angles, and dihedral angles.

Computational Chemistry

Objective: To calculate the relative energies of different conformers and the rotational energy barriers between them.

Methodology:

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized at a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)). Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface.

-

Transition State Searches: To determine the rotational barriers, transition state structures connecting the minima are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Energy Calculations: Single-point energy calculations at an even higher level of theory (e.g., CCSD(T)) can be performed on the optimized geometries to obtain more accurate relative energies.

References

3-Methyl-1,4-pentadiene reactivity with electrophiles

An In-depth Technical Guide to the Reactivity of 3-Methyl-1,4-pentadiene with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a non-conjugated "skipped" diene, meaning its two double bonds are separated by a methylene (B1212753) group. This structural motif dictates a unique reactivity profile when treated with electrophiles. Unlike conjugated dienes which primarily undergo 1,2- and 1,4-addition, the reactivity of this compound is governed by a competition between two principal pathways: (A) independent, alkene-like electrophilic addition to one of the double bonds, and (B) intramolecular electrophilic cyclization , where the second double bond acts as an internal nucleophile. This guide provides a detailed examination of these pathways, predicts the resulting products with various common electrophiles, and supplies generalized experimental protocols for conducting these transformations.

Core Principles of Reactivity

The reaction of this compound with an electrophile (E⁺) is initiated by the attack of one of the π-bonds on the electrophile. Due to the symmetry of the diene, attack on either double bond yields the same key intermediate.

Formation of the Key Carbocation Intermediate

Following Markovnikov's rule, the electrophile adds to the terminal carbon (C1 or C5) to generate the more stable secondary carbocation at the C2 (or C4) position. This carbocation is the central intermediate from which all subsequent products are derived. Carbocation rearrangements via hydride or methyl shifts are generally not favored as they would not lead to a more stable (e.g., tertiary) carbocation.

Caption: Initial electrophilic attack on this compound.

Competing Reaction Pathways

The fate of the secondary carbocation intermediate is determined by the subsequent nucleophilic attack, which can be intermolecular or intramolecular.

Caption: Competing intermolecular and intramolecular pathways.

Pathway A: Intermolecular Nucleophilic Addition

This pathway is analogous to a standard electrophilic addition to a simple alkene. An external nucleophile (Nu⁻), typically the conjugate base of the electrophilic reagent or a solvent molecule, attacks the C2 carbon of the intermediate. This results in an acyclic product where one double bond has been functionalized while the other remains intact.

Pathway B: Intramolecular Electrophilic Cyclization

In this pathway, the π-electrons of the second double bond (C4=C5) act as an internal nucleophile, attacking the C2 carbocation. This process, a favored 5-exo-trig cyclization, forms a new sigma bond between C2 and C5, creating a five-membered ring. This ring closure generates a new, more stable tertiary carbocation at C4, which is then rapidly trapped by an external nucleophile to yield a substituted dimethylcyclopentane derivative.

Reactivity with Common Electrophiles

The ratio of products from Pathway A and Pathway B is expected to depend on the specific electrophile and reaction conditions. Reagents known to favor the formation of bridged, stabilized intermediates (like Hg(OAc)₂) or reactions run under dilute conditions may favor the intramolecular pathway.

Hydrohalogenation (e.g., with HBr)

-

Electrophile: H⁺

-

Nucleophile: Br⁻

-

Discussion: Protonation of a double bond forms the key secondary carbocation. Subsequent attack by the bromide ion can occur either at the C2 position (intermolecular) or after the internal double bond attacks the C2 position to form the cyclic cation (intramolecular).

| Pathway | Predicted Product Name | Structure |

| A: Intermolecular | 4-Bromo-3-methyl-1-pentene | CH2=CH-CH(CH3)-CHBr-CH3 |

| B: Intramolecular | 1-Bromo-1,3-dimethylcyclopentane | (Cyclic Structure with Br and CH3 on C1, CH3 on C3) |

Halogenation (e.g., with Br₂)

-

Electrophile: Br⁺ (from polarized Br₂)

-

Nucleophile: Br⁻ or internal π-bond

-

Discussion: The reaction likely proceeds through a bridged bromonium ion intermediate. Nucleophilic attack can come from the external bromide ion (leading to a dibromoalkene) or, competitively, from the internal double bond, which would lead to a cyclized product.

| Pathway | Predicted Product Name | Structure |

| A: Intermolecular | 4,5-Dibromo-3-methyl-1-pentene | CH2=CH-CH(CH3)-CHBr-CH2Br |

| B: Intramolecular | 1-(Bromomethyl)-3-bromo-1-methylcyclopentane | (Cyclic Structure with CH2Br and CH3 on C1, Br on C3) |

Acid-Catalyzed Hydration (H₂O, H⁺)

-

Electrophile: H⁺

-

Nucleophile: H₂O

-

Discussion: Similar to hydrohalogenation, protonation is the first step. The carbocation is then trapped by water. The intramolecular pathway is highly plausible, leading to a cyclic alcohol.

| Pathway | Predicted Product Name | Structure |

| A: Intermolecular | 3-Methyl-1-penten-4-ol | CH2=CH-CH(CH3)-CH(OH)-CH3 |

| B: Intramolecular | 1,3-Dimethylcyclopentanol | (Cyclic Structure with OH and CH3 on C1, CH3 on C3) |

Oxymercuration-Demercuration (1. Hg(OAc)₂, H₂O; 2. NaBH₄)

-

Electrophile: ⁺HgOAc

-

Nucleophile: H₂O or internal π-bond

-

Discussion: Oxymercuration is particularly effective at inducing intramolecular cyclizations of dienes.[1] The formation of the mercurinium ion is followed by a highly favorable intramolecular attack from the neighboring double bond. The subsequent demercuration step replaces the mercury atom with a hydrogen. The intramolecular pathway is expected to be a major, if not the dominant, pathway.

| Pathway | Predicted Product Name | Structure |

| A: Intermolecular | 3-Methyl-1-penten-4-ol | CH2=CH-CH(CH3)-CH(OH)-CH3 |

| B: Intramolecular | 1,3-Dimethylcyclopentanol | (Cyclic Structure with OH and CH3 on C1, CH3 on C3) |

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the investigation of this compound reactivity. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Caption: General experimental workflow for synthesis and analysis.

Protocol 1: Electrophilic Bromination

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂). The solution is cooled to 0 °C in an ice bath.

-

Reaction: A solution of bromine (1.0 eq) in CH₂Cl₂ is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly. The disappearance of the bromine's red-orange color indicates consumption.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification & Analysis: The solvent is removed under reduced pressure. The crude product mixture (containing both acyclic and cyclic products) can be analyzed by GC-MS and NMR. Products may be separated by fractional distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Intramolecular Oxymercuration-Demercuration

-

Setup (Oxymercuration): A round-bottom flask is charged with mercury(II) acetate (B1210297) (1.1 eq) and distilled water. The mixture is stirred until the mercury salt dissolves. This compound (1.0 eq), dissolved in a minimal amount of tetrahydrofuran (B95107) (THF), is added slowly. The reaction is stirred at room temperature for 12-24 hours.

-

Demercuration: The reaction mixture is cooled to 0 °C. A solution of sodium borohydride (B1222165) (NaBH₄, 2.0 eq) in aqueous sodium hydroxide (B78521) (3 M) is added slowly. A black precipitate of elemental mercury will form.

-

Workup: The mixture is stirred for an additional 1-2 hours and then extracted with diethyl ether. The combined organic extracts are washed with water, then brine, and dried over anhydrous sodium sulfate.

-

Purification & Analysis: The solvent is carefully removed by rotary evaporation. The resulting crude alcohol(s) are analyzed by GC-MS, IR (for O-H stretch), and NMR. Purification is typically achieved by column chromatography.

Conclusion

The electrophilic reactivity of this compound is a compelling example of competing reaction pathways dictated by the structure of a common carbocation intermediate. While it can react as a simple alkene via intermolecular addition, its nature as a skipped diene provides a low-energy pathway for intramolecular cyclization to form synthetically valuable five-membered rings. For researchers in drug development and organic synthesis, understanding this dichotomy is crucial. The choice of electrophile and reaction conditions can potentially be tuned to favor either the acyclic or the cyclic product, making this compound a versatile building block for generating diverse molecular scaffolds. Further quantitative studies are needed to fully elucidate the factors that control the product distribution in these reactions.

References

Thermochemical Profile of 3-Methyl-1,4-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,4-pentadiene is a diolefin with the chemical formula C₆H₁₀. An understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for its application in chemical synthesis and process design. This technical guide provides a compilation of critically evaluated thermochemical data for this compound and outlines the general experimental protocols employed for their determination.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. The data is a blend of experimentally derived values and computationally estimated figures, as noted. A significant portion of the critically evaluated data is sourced from the NIST/TRC Web Thermo Tables (WTT), which provides a reliable collection of thermodynamic property data for pure organic compounds.[1][2]

Table 1: Standard Molar Enthalpies and Gibbs Free Energy of Formation

| Property | Value | Units | Source/Method |

| Enthalpy of Formation (Gas, 298.15 K) | 78.41 | kJ/mol | Joback Calculated Property[3] |

| Gibbs Free Energy of Formation (298.15 K) | 172.88 | kJ/mol | Joback Calculated Property[3] |

Table 2: Molar Enthalpies of Transition

| Property | Value | Units | Source/Method |

| Enthalpy of Vaporization | 27.22 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Fusion | 5.21 | kJ/mol | Joback Calculated Property[3] |

Table 3: Molar Heat Capacity and Other Thermodynamic Properties

| Property | Value | Units | Source/Method |

| Ideal Gas Heat Capacity (Cp,gas) | See Table 4 | J/mol·K | NIST/TRC WTT[1] |

| Ionization Energy | 9.40 ± 0.05 | eV | NIST[3] |

Table 4: Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature

The NIST/TRC Web Thermo Tables provide critically evaluated recommendations for the ideal gas heat capacity of this compound over a range of temperatures.[1]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 200 | 85.3 |

| 300 | 119.3 |

| 400 | 151.8 |

| 500 | 180.9 |

| 600 | 206.1 |

| 700 | 227.8 |

| 800 | 246.5 |

| 900 | 262.7 |

| 1000 | 276.8 |

| Data sourced from NIST/TRC Web Thermo Tables (WTT) Professional Edition.[1] |

Table 5: Physical Properties

| Property | Value | Units | Source/Method |

| Molecular Weight | 82.1436 | g/mol | NIST[2] |

| Normal Boiling Point | 328.15 | K (55 °C) | Experimental |

| Critical Temperature | 487 | K | Estimated |

| Critical Pressure | 3300 | kPa | Estimated |

| Critical Density | 250 | kg/m ³ | Estimated |

| Physical property data is a combination of experimental and estimated values from various sources. |

Experimental Protocols

Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound like this compound is often determined indirectly through its enthalpy of combustion, measured using bomb calorimetry.

Generalized Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a high-pressure vessel, the "bomb."

-

Bomb Preparation: The bomb is filled with a known excess of pure oxygen to a high pressure (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of the sample is calculated from the observed temperature change and the calorimeter's heat capacity. Corrections are made for the heat of ignition and any side reactions.

-